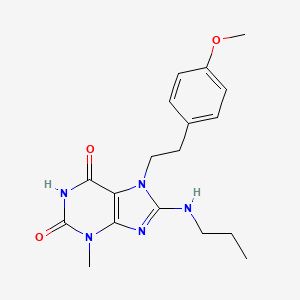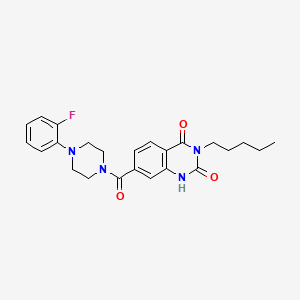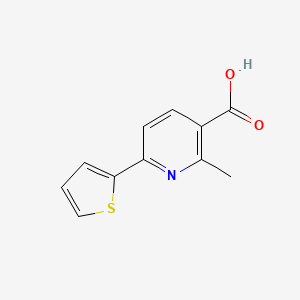
7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MPD, is a novel purine derivative that has gained significant attention in the field of scientific research due to its unique structure and potential applications. MPD is a synthetic compound that is structurally similar to caffeine and other purine derivatives, but with distinct biochemical and physiological effects.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has identified a series of purine derivatives exhibiting significant analgesic and anti-inflammatory properties, indicating potential applications for 7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione in pain management. These compounds have been found to be more effective than standard reference drugs in various in vivo models, showcasing their potential as new analgesic agents. Some derivatives have also shown to inhibit phosphodiesterase activity, suggesting additional therapeutic avenues (Zygmunt et al., 2015).
Cardiovascular Activity
Further studies have synthesized and evaluated purine derivatives for their cardiovascular effects, particularly in the context of antiarrhythmic and hypotensive activities. Compounds with specific substitutions have demonstrated significant prophylactic antiarrhythmic activity in experimental models, with some exhibiting notable hypotensive effects. These findings suggest that modifications to the purine structure can yield compounds with potential cardiovascular benefits, including the management of arrhythmias and hypertension (Chłoń-Rzepa et al., 2004).
Antitumor Effects
The exploration of purine derivatives in oncology has led to the identification of compounds with promising antitumor activity. Specific purine modifications have resulted in molecules capable of inhibiting cyclin-dependent kinases, a key target in cancer therapy. This research opens the door to developing new anticancer agents based on purine scaffolds, highlighting the versatility of this chemical structure in drug discovery (Legraverend et al., 2000).
Vascular Relaxing Effects
Although the primary focus has been on analgesic, anti-inflammatory, and antitumor applications, there has also been interest in the vascular relaxing effects of purine derivatives. While not all compounds tested have shown potent activity in this area, the investigation into their cardiovascular effects remains a valuable avenue for future research, potentially leading to novel treatments for vascular diseases (Ueda et al., 1987).
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-10-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)11-9-12-5-7-13(26-3)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMFQHDXOZEGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenethyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)
![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)





![2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2990896.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2990898.png)
![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)